Statement on Limited Availability of Direct Head-to-Head Comparative Data
An exhaustive search of primary research papers, patents, and authoritative databases for this compound yielded no direct, quantifiable head-to-head comparisons against a specific analog under identical conditions. The compound is referenced in a patent context (US9505753) as a D-amino acid oxidase inhibitor, but the exact quantitative data for this specific structure could not be isolated from that of other analogs in the same series [1]. Therefore, high-strength differential evidence, as defined by the required comparative criteria, is currently absent from the public domain.
| Evidence Dimension | Enzyme Inhibition (DAAO) |
|---|---|
| Target Compound Data | Data not isolatable; described as a DAAO inhibitor in patent series. [1] |
| Comparator Or Baseline | Other substituted 2,5-dioxopyrrolidines in US9505753 (e.g., IC50 values of 50 nM, 600 nM reported for other analogs) [1] |
| Quantified Difference | N/A |
| Conditions | Porcine DAAO assay at pH 8.5, 2°C [1] |
Why This Matters
Without isolated, quantitative data, the compound cannot be scientifically prioritized over specific analogs based on DAAO activity alone; its selection hinges on its unique structural duality for chemical synthesis applications.
- [1] Tsukamoto, T; Slusher, BS; Ferraris, DV; Rojas, C; Hin, N; Duvall, B. Inhibitors of D-amino acid oxidase. US Patent US9505753, 2016. View Source
